molecular formula C12H19N5 B1420201 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine CAS No. 915923-76-1

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine

Cat. No. B1420201
M. Wt: 233.31 g/mol
InChI Key: CCEPUWOMZAMMPD-UHFFFAOYSA-N
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Description

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as memantine, and it has been found to have a range of biochemical and physiological effects that make it an interesting subject for further study. In

Scientific Research Applications

  • Synthesis and Anti-inflammatory Properties : A study by Kalita et al. (2015) discusses the synthesis of novel adamantane–tetrahydropyrimidine hybrids, which exhibit excellent anti-inflammatory activities. These compounds were derived from 1-adamantanamine and showed promising results in their biological evaluation (Kalita et al., 2015).

  • Antiviral Properties Against Influenza A Virus : Mikolaichuk et al. (2021) report that certain 2-adamantyl-5-aryltetrazoles, derived from the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol, show moderate inhibitory activity against influenza A (H1N1) virus. This indicates potential antiviral applications of these compounds (Mikolaichuk et al., 2021).

  • Fungicidal Activity : Rakhimova et al. (2015) discovered fungicidal activity in N-(Ad)-1,5,3-dithiazepanes against phytopathogenic fungi, indicating potential applications in agriculture or botanical research. This synthesis involves adamantanamines (Rakhimova et al., 2015).

  • Coordination Polymers for Catalysis : Pavlov et al. (2019) synthesized orthogonally substituted azole-carboxylate adamantane ligands for the preparation of coordination polymers. One of the complexes demonstrated catalytic activity in the Chan-Evans-Lam arylation reaction, suggesting applications in synthetic chemistry (Pavlov et al., 2019).

  • Synthesis of Adamantyl-Substituted Tetrazoles for Antiviral Activity : Research by Boldog et al. (2014) explored the synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane as a building block for coordination polymers with potential antiviral applications. This study emphasizes the versatility of adamantane derivatives in medicinal chemistry (Boldog et al., 2014).

properties

IUPAC Name

3-(5-methyltetrazol-2-yl)adamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12/h9-10H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEPUWOMZAMMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672524
Record name 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine

CAS RN

915923-76-1
Record name 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-2H-tetrazol-2-yl)-1-adamantanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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